molecular formula C8H12N4O4 B4291112 N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B4291112
M. Wt: 228.21 g/mol
InChI Key: ATKRYXJWIFHSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, commonly known as HET0016, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a biologically active eicosanoid that plays a crucial role in the regulation of vascular tone, blood pressure, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

Mechanism of Action

HET0016 selectively inhibits the enzyme CYP4A, which is responsible for the synthesis of N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. By inhibiting N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide synthesis, HET0016 reduces the vasoconstrictor and proliferative effects of N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, leading to vasodilation, reduced blood pressure, and improved renal function.
Biochemical and physiological effects:
HET0016 has been shown to have several biochemical and physiological effects, including:
1. Vasodilation: HET0016 reduces vascular tone by inhibiting N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide synthesis, leading to vasodilation and reduced blood pressure.
2. Renal protection: HET0016 has been shown to protect against renal injury and improve renal function in animal models of renal disease.
3. Cardioprotection: HET0016 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

The advantages of using HET0016 in laboratory experiments include its potency and selectivity for CYP4A, its ability to inhibit N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide synthesis, and its well-established pharmacological profile. However, the limitations of using HET0016 include its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several future directions for the research on HET0016, including:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of HET0016 in humans.
2. Combination therapy: HET0016 may be used in combination with other drugs to enhance its therapeutic effects.
3. Novel drug development: The development of new and more potent inhibitors of N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide synthesis may lead to the discovery of more effective drugs for the treatment of cardiovascular and renal diseases.
4. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of HET0016 and N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide in various physiological and pathological conditions.
In conclusion, HET0016 is a potent and selective inhibitor of N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide synthesis that has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective drugs for the treatment of these diseases.

Scientific Research Applications

HET0016 has been widely used in scientific research to investigate the role of N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide in various physiological and pathological conditions. Studies have shown that HET0016 can attenuate renal injury and improve renal function in animal models of ischemia-reperfusion injury, hypertension, and diabetic nephropathy. HET0016 has also been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-6-10-7(12(15)16)4-11(6)5-8(14)9-2-3-13/h4,13H,2-3,5H2,1H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKRYXJWIFHSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 6
N-(2-hydroxyethyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.